molecular formula C26H24BrNO6 B11621505 2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B11621505
M. Wt: 526.4 g/mol
InChI Key: UEALWZBURVJBLP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is a complex organic compound that features a bromophenyl group, a dimethoxyphenyl group, and a phenylalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multiple steps. One common method begins with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H24BrNO6

Molecular Weight

526.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C26H24BrNO6/c1-32-23-13-10-19(15-24(23)33-2)25(30)28-21(14-17-6-4-3-5-7-17)26(31)34-16-22(29)18-8-11-20(27)12-9-18/h3-13,15,21H,14,16H2,1-2H3,(H,28,30)

InChI Key

UEALWZBURVJBLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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